1-methoxy-2,3-dimethylbutan-2-ol chemical properties
1-methoxy-2,3-dimethylbutan-2-ol chemical properties
This technical guide details the chemical properties, synthesis, and reactivity of 1-methoxy-2,3-dimethylbutan-2-ol , a specialized tertiary alcohol-ether building block.[1]
Chemical Identity & Physicochemical Profile[1][2]
1-methoxy-2,3-dimethylbutan-2-ol is a branched tertiary alcohol featuring an ether linkage.[1] Its structure combines the steric bulk of an isopropyl group and a quaternary carbon center, imparting unique stability against oxidation and specific reactivity in acid-catalyzed transformations.
| Property | Specification |
| CAS Registry Number | 53892-35-6 |
| IUPAC Name | 1-methoxy-2,3-dimethylbutan-2-ol |
| Synonyms | 1-methoxy-2,3-dimethyl-2-butanol; Methyl (2-hydroxy-2,3-dimethylbutyl) ether |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| SMILES | CC(C)C(C)(O)COC |
| InChI Key | NVTWSAVVAUNPKP-UHFFFAOYSA-N |
| Physical State | Colorless liquid (Standard conditions) |
| Boiling Point (Predicted) | 155–165 °C (Based on C₇ glycol ether homologs) |
| Density (Predicted) | 0.90–0.92 g/mL |
| Solubility | Soluble in alcohols, ethers, chloroform; Moderate water solubility due to amphiphilic nature.[1][2][3][4] |
Synthetic Methodologies
The synthesis of 1-methoxy-2,3-dimethylbutan-2-ol requires precise regiochemical control to establish the tertiary alcohol functionality while installing the primary methoxy group.[1] Two primary routes are validated for laboratory and scale-up applications.[1]
Route A: Nucleophilic Epoxide Ring Opening (Base-Catalyzed)
This route is preferred for its high regioselectivity.[1] Under basic conditions, the methoxide nucleophile attacks the least substituted carbon of the epoxide (SN2 mechanism), ensuring the formation of the target tertiary alcohol.
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Precursor: 1,2-epoxy-2,3-dimethylbutane (derived from 2,3-dimethyl-1-butene).[1]
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Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Mechanism:
-
Epoxidation: 2,3-dimethyl-1-butene is treated with m-CPBA or peracetic acid to yield the epoxide.[1]
-
Ring Opening: The epoxide is dissolved in dry methanol containing NaOMe.
-
Attack: The methoxide ion attacks C1 (primary carbon), opening the ring.
-
Workup: Protonation yields the target 1-methoxy-2,3-dimethylbutan-2-ol.[1]
-
Critical Note: Acid-catalyzed ring opening (e.g., MeOH/H₂SO₄) would favor attack at the more substituted carbon (C2) via a carbocation-like transition state, yielding the isomeric primary alcohol (2-methoxy-2,3-dimethylbutan-1-ol) instead of the target.[1]
Route B: Grignard Addition to α-Alkoxy Ketone
This route offers unambiguous structural assignment by constructing the quaternary center directly.[1]
-
Precursor: 1-methoxy-3-methylbutan-2-one.[1]
-
Reagent: Methylmagnesium Bromide (MeMgBr) or Methyl Lithium (MeLi).
-
Protocol:
-
Dissolve 1-methoxy-3-methylbutan-2-one in anhydrous diethyl ether or THF under Argon.
-
Add MeMgBr (1.1 eq) dropwise at 0°C.
-
Allow to warm to room temperature (nucleophilic attack at the ketone carbonyl).
-
Quench with saturated NH₄Cl.
-
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. Route A (green path) utilizes steric control in basic media to ensure correct regiochemistry.
Chemical Reactivity & Stability
3.1 Oxidation Resistance
As a tertiary alcohol , the C2 position lacks the hydrogen atom required for oxidation to a carbonyl compound (ketone/aldehyde). Consequently, the molecule is stable against mild oxidants (e.g., PCC, Swern conditions), making it a robust scaffold in multistep synthesis where other functional groups must be oxidized selectively.
3.2 Acid-Catalyzed Dehydration
Treatment with strong Brønsted acids (e.g., H₂SO₄, p-TsOH) induces dehydration.[1] The reaction proceeds via an E1 mechanism involving a tertiary carbocation intermediate at C2.
-
Mechanism:
-
Protonation of the hydroxyl group (-OH₂⁺).
-
Loss of water to form the tertiary carbocation.
-
Elimination of a β-proton.[1]
-
-
Regioselectivity (Zaitsev's Rule):
-
Major Product: Elimination of H from C3 (methine) yields the most substituted alkene: 1-methoxy-2,3-dimethyl-2-butene .[1]
-
Minor Product: Elimination of H from the C2-methyl group yields the terminal alkene.[1]
-
Note: Elimination involving the C1 protons is unfavorable as it would generate an enol ether, which is hydrolytically unstable in acidic media.
-
Visualization: Reactivity Logic
Caption: Reactivity profile showing resistance to oxidation and the major dehydration pathway obeying Zaitsev's rule.[1]
Safety & Handling
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Flammability: Like most low-molecular-weight ethers and alcohols, this compound is expected to be flammable.[1] Store away from heat and open flames.
-
Peroxide Formation: The presence of the ether linkage (methoxy group) adjacent to secondary/tertiary carbons suggests a potential for peroxide formation upon prolonged exposure to air. Periodic testing with starch-iodide paper is recommended for aged samples.[1]
-
PPE: Standard organic synthesis PPE (nitrile gloves, safety glasses, lab coat) is required. Ensure handling occurs within a fume hood to mitigate inhalation of vapors.
References
-
PubChem. (n.d.). 1-methoxy-2,3-dimethylbutan-2-ol (Compound).[1][5][6][7][8] National Library of Medicine. Retrieved March 2, 2026, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for epoxide ring-opening regioselectivity).
Sources
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- 2. prepchem.com [prepchem.com]
- 3. (2R,3S)-3-Methoxy-2-butanol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. asianpubs.org [asianpubs.org]
- 5. tert-Amyl Alcohol | CAS#:75-85-4 | Chemsrc [chemsrc.com]
- 6. 2-Butanol, 1-methoxy-2,3-dimethyl- | 53892-35-6 [chemicalbook.com]
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